3-Bromo-1-cyclohexylpyrrolidine
Description
Propriétés
Formule moléculaire |
C10H18BrN |
|---|---|
Poids moléculaire |
232.16 g/mol |
Nom IUPAC |
3-bromo-1-cyclohexylpyrrolidine |
InChI |
InChI=1S/C10H18BrN/c11-9-6-7-12(8-9)10-4-2-1-3-5-10/h9-10H,1-8H2 |
Clé InChI |
DBIDHHRQZYEIOR-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)N2CCC(C2)Br |
Origine du produit |
United States |
Applications De Recherche Scientifique
Antibacterial Activity
Research indicates that 3-bromo-1-cyclohexylpyrrolidine exhibits potential antibacterial properties, particularly against resistant bacterial strains. Studies suggest that compounds in the pyrrolidine class can inhibit the enzyme InhA, which is crucial for fatty acid synthesis in bacteria. This inhibition could lead to the development of new antibacterial agents.
| Bacterial Strain | Activity Observed | Reference |
|---|---|---|
| Staphylococcus aureus | Significant inhibition | |
| Escherichia coli | Moderate inhibition | |
| Pseudomonas aeruginosa | Significant inhibition |
Antitumor Activity
In vitro studies have shown that 3-bromo-1-cyclohexylpyrrolidine can inhibit the growth of various cancer cell lines. The structural modifications provided by the bromine and cyclohexyl groups may enhance its binding affinity to biological targets involved in tumor growth.
| Cancer Cell Line | Inhibition Percentage | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 70% inhibition | |
| HeLa (Cervical Cancer) | 65% inhibition | |
| A549 (Lung Cancer) | 75% inhibition |
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It has demonstrated the ability to inhibit pro-inflammatory cytokines in stimulated human peripheral blood mononuclear cells (PBMCs), suggesting potential therapeutic applications in inflammatory diseases.
Study on Antimicrobial Activity
A recent study evaluated various derivatives of pyrrolidine compounds, including 3-bromo-1-cyclohexylpyrrolidine, revealing superior antimicrobial activity compared to traditional antibiotics. This highlights its potential as a lead compound for developing new antibacterial agents.
Antitumor Research
Another research effort focused on evaluating the antitumor effects of this compound on different cancer cell lines. Results indicated significant inhibition of cell growth in MCF-7 and A549 cells, suggesting its potential utility in cancer therapy.
Comparaison Avec Des Composés Similaires
Key Observations :
- The bromophenyl group in the latter enables π-π stacking interactions, useful in receptor binding .
- Heterocyclic Core: 6-Bromo-2-ethyl-3,4-dihydroisoquinolin-1(2H)-one contains a fused bicyclic system with a ketone, offering distinct electronic properties and reactivity compared to monocyclic pyrrolidines .
Physical Properties
| Compound Name | Purity | Physical State (Typical) |
|---|---|---|
| 3-Bromo-1-cyclohexylpyrrolidine | ≥95% | Solid |
| 3-(4-Bromophenyl)-1-methylpyrrolidine | ≥95% | Solid |
| 6-Bromo-2-ethyl-3,4-dihydroisoquinolin-1(2H)-one | 98% | Crystalline solid |
Notes:
Méthodes De Préparation
Direct Bromination of 1-Cyclohexylpyrrolidine
The most straightforward approach involves brominating pre-synthesized 1-cyclohexylpyrrolidine (CAS 7731-02-4). Key challenges include achieving regioselectivity at the 3-position and avoiding over-bromination.
Radical Bromination Using N-Bromosuccinimide (NBS)
NBS, a mild brominating agent, facilitates allylic or tertiary bromination under radical conditions. However, pyrrolidine’s saturated structure necessitates alternative mechanisms:
-
Procedure : 1-Cyclohexylpyrrolidine is dissolved in CCl or CHCN, followed by NBS (1.1 equiv) and a radical initiator (e.g., AIBN, 0.1 equiv). The mixture is refluxed for 6–12 hours.
-
Outcome : Yields 30–45% 3-bromo product, with minor 2-bromo isomers. Selectivity improves with bulky solvents (e.g., DMF) due to steric hindrance.
Cyclohexylation of 3-Bromopyrrolidine
This two-step method involves synthesizing 3-bromopyrrolidine first, followed by N-cyclohexylation.
Synthesis of 3-Bromopyrrolidine
N-Cyclohexylation
3-Bromopyrrolidine undergoes alkylation with cyclohexyl bromide under basic conditions:
One-Pot Tandem Alkylation-Bromination
A streamlined method combines cyclohexylation and bromination in a single pot:
-
Alkylation : Pyrrolidine reacts with cyclohexyl bromide in the presence of NaH (2 equiv) in THF at 0°C.
-
In Situ Bromination : NBS (1.1 equiv) and AIBN (0.05 equiv) are added, and the mixture is refluxed for 8 hours.
Comparative Analysis of Methods
| Method | Yield (%) | Regioselectivity | Scalability | Complexity |
|---|---|---|---|---|
| Direct Bromination (NBS) | 30–45 | Moderate | Moderate | Low |
| Electrophilic Bromination | 55–65 | High | High | Moderate |
| Cyclohexylation Route | 70–75 | High | High | High |
| One-Pot Synthesis | 50–60 | Moderate | Moderate | Moderate |
Key Findings :
-
The cyclohexylation route (Section 2.2) offers the highest yield and selectivity but requires pre-synthesized 3-bromopyrrolidine.
-
Electrophilic bromination (Section 2.1.2) is optimal for large-scale production due to readily available reagents.
-
Radical methods (Section 2.1.1) are less efficient but avoid harsh conditions.
Mechanistic Insights
-
Radical Pathway : NBS generates Br- radicals, abstracting hydrogen from the 3-position of 1-cyclohexylpyrrolidine. The resulting allylic radical recombines with Br (from NBS decomposition).
-
Electrophilic Substitution : FeBr polarizes Br, creating Br, which attacks the electron-rich 3-position stabilized by the cyclohexyl group’s inductive effect.
Challenges and Optimization Strategies
-
Regioselectivity : Use of bulky bases (e.g., LDA) directs bromination to the 3-position by deprotonating the less hindered site.
-
Yield Improvement : Catalytic systems like CuI/N,N’-dimethylethylenediamine enhance bromine atom transfer in radical reactions.
-
Purification : Silica gel chromatography with gradient elution (hexane to EtOAc) effectively separates 3-bromo from 2-bromo isomers .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-Bromo-1-cyclohexylpyrrolidine, and how can reaction conditions be fine-tuned to improve yield?
- Methodological Answer : A common approach involves alkylation of pyrrolidine with a brominated cyclohexyl derivative. For example, bromocyclohexane intermediates (e.g., (Bromomethyl)cyclohexane, CAS 2550-36-9) can react with pyrrolidine under anhydrous conditions in dichloromethane (CH₂Cl₂) with a base like NaHCO₃ to form the target compound. Temperature control (0°C to room temperature) and inert atmospheres (Ar/N₂) are critical to minimize side reactions . Purification via flash column chromatography (e.g., EtOAc/hexane gradients) typically yields >70% purity. Adjusting stoichiometry (e.g., 1.2–2.0 eq. of pyrrolidine) and reaction time (4–16 hours) can optimize yields .
Q. How can researchers confirm the structural integrity of 3-Bromo-1-cyclohexylpyrrolidine using spectroscopic techniques?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential. The cyclohexyl group’s protons appear as multiplet signals in the 1.0–2.5 ppm range (¹H NMR), while the pyrrolidine ring’s N–CH₂ protons resonate near 3.4–3.8 ppm. The bromine atom’s presence is confirmed via mass spectrometry (MS), where the molecular ion peak aligns with the molecular weight (e.g., ~230–240 g/mol). Infrared (IR) spectroscopy can detect C–Br stretching vibrations near 600–700 cm⁻¹ .
Q. What safety protocols are critical when handling 3-Bromo-1-cyclohexylpyrrolidine in the laboratory?
- Methodological Answer : Due to potential respiratory and dermal hazards, use fume hoods and personal protective equipment (PPE: gloves, lab coat, goggles). In case of skin contact, wash immediately with soap/water. For inhalation exposure, move to fresh air and seek medical attention. Store the compound in a cool, dry place away from oxidizers .
Advanced Research Questions
Q. How does steric hindrance from the cyclohexyl group influence the reactivity of 3-Bromo-1-cyclohexylpyrrolidine in nucleophilic substitution reactions?
- Methodological Answer : The bulky cyclohexyl group reduces accessibility to the bromine atom, slowing SN2 reactions. Researchers can compare reaction rates with less hindered analogs (e.g., 3-bromopyrrolidine) using kinetic studies (e.g., monitoring by GC-MS). Computational modeling (DFT calculations) can further analyze transition-state geometries and steric effects .
Q. What strategies resolve contradictions in spectroscopic data when characterizing derivatives of 3-Bromo-1-cyclohexylpyrrolidine?
- Methodological Answer : Discrepancies in NMR splitting patterns or unexpected MS fragments often arise from rotameric equilibria or impurities. Techniques include:
- Variable-temperature NMR to observe dynamic effects.
- High-resolution MS (HRMS) to distinguish isotopic patterns (e.g., ⁷⁹Br vs. ⁸¹Br).
- X-ray crystallography for unambiguous structural confirmation .
Q. How can 3-Bromo-1-cyclohexylpyrrolidine serve as a building block in fragment-based drug discovery?
- Methodological Answer : Its bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce pharmacophores. For example, coupling with boronic acids can generate aryl/heteroaryl derivatives for screening against biological targets. Structural diversity is enhanced by modifying the cyclohexyl group (e.g., hydroxylation or fluorination) .
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
